molecular formula C12H14N2O2 B15147208 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 887584-12-5

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B15147208
CAS No.: 887584-12-5
M. Wt: 218.25 g/mol
InChI Key: JYVBTFFBVCOEPO-UHFFFAOYSA-N
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Description

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, the starting materials and reaction conditions may vary, but the general approach involves the formation of the indole ring followed by functional group modifications.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(1H-indol-3-yl)propanoic acid
  • 3-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
  • 3-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid

Uniqueness

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the specific position of the methyl group on the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

887584-12-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-12(7)8(6-14-10)9(13)5-11(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)

InChI Key

JYVBTFFBVCOEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(CC(=O)O)N

Origin of Product

United States

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